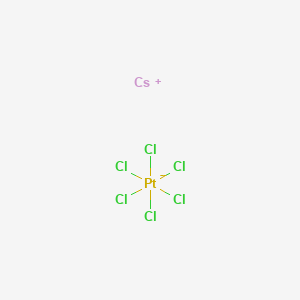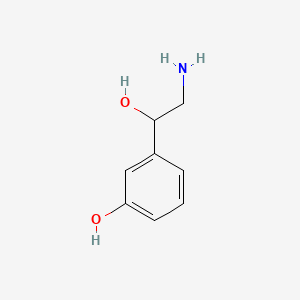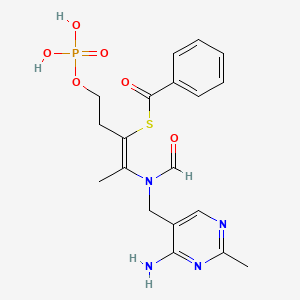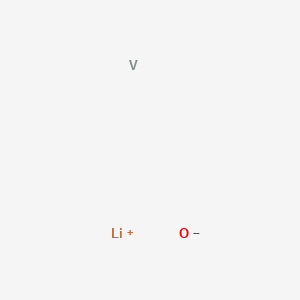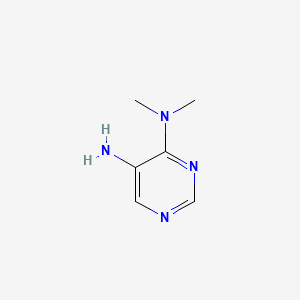
Carbazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazocine is an opioid analgesic belonging to the benzomorphan family. It has the chemical formula C22H28N2 and a molar mass of 320.480 g·mol−1 . Despite its potential, this compound was never marketed . This compound is known for its complex structure, which includes a cyclopropylmethyl group and a pentacyclic framework .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbazocine involves multiple steps, starting with the formation of the benzomorphan core. The key steps include:
Cyclization Reactions: The formation of the pentacyclic structure is achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the cyclopropylmethyl group and other functional groups is done through specific reactions under controlled conditions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield optimization through advanced techniques like continuous flow synthesis and automated reaction monitoring .
Analyse Des Réactions Chimiques
Types of Reactions
Carbazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the benzomorphan core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can have different pharmacological properties .
Applications De Recherche Scientifique
Carbazocine and its derivatives have been studied for various scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of benzomorphan derivatives.
Biology: Investigated for its interactions with opioid receptors and potential analgesic effects.
Medicine: Explored for its potential use as an analgesic, although it was never marketed.
Industry: Potential applications in the synthesis of other complex organic compounds
Mécanisme D'action
Carbazocine exerts its effects by interacting with opioid receptors in the central nervous system. It primarily targets the mu-opioid receptors , leading to analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, reducing pain perception .
Comparaison Avec Des Composés Similaires
Carbazocine is unique among benzomorphan derivatives due to its specific structural features. Similar compounds include:
Pentazocine: Another benzomorphan derivative with analgesic properties.
Cyclazocine: Known for its mixed agonist-antagonist effects on opioid receptors.
Phenazocine: A potent analgesic with a similar structure but different pharmacological profile.
This compound’s uniqueness lies in its specific functional groups and the resulting pharmacological effects, which distinguish it from other benzomorphan derivatives .
Propriétés
Numéro CAS |
15686-38-1 |
|---|---|
Formule moléculaire |
C22H28N2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(1S,12S)-20-(cyclopropylmethyl)-3,20-diazapentacyclo[10.5.3.01,13.02,10.04,9]icosa-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C22H28N2/c1-2-7-19-16(5-1)17-13-20-18-6-3-4-10-22(18,21(17)23-19)11-12-24(20)14-15-8-9-15/h1-2,5,7,15,18,20,23H,3-4,6,8-14H2/t18?,20-,22-/m0/s1 |
Clé InChI |
MMGJNINGVUMRFI-KAOUJKNGSA-N |
SMILES isomérique |
C1CC[C@]23CCN([C@H](C2C1)CC4=C3NC5=CC=CC=C45)CC6CC6 |
SMILES canonique |
C1CCC23CCN(C(C2C1)CC4=C3NC5=CC=CC=C45)CC6CC6 |
Synonymes |
Carbazocine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




